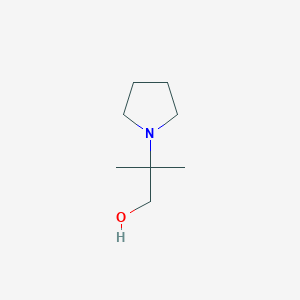

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXIXDFFYWZZNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624632 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-96-2 | |

| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are foundational for introducing the pyrrolidine group into the target molecule. One documented route involves reacting 2-methylpropanal derivatives with pyrrolidine under basic conditions. For instance, the reaction of 2-methylpropanal with pyrrolidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C yields the intermediate imine, which is subsequently reduced to the alcohol . This method mirrors Mannich-like pathways, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon.

Reaction Conditions and Optimization

-

Solvent : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Elevated temperatures (80–100°C) accelerate imine formation but require careful control to avoid side reactions.

-

Catalyst : Base catalysts (e.g., K₂CO₃) deprotonate the amine, increasing its nucleophilicity .

A widely cited method involves reducing ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate to the corresponding alcohol using lithium borohydride (LiBH₄). This two-step process begins with esterification of the carboxylic acid precursor, followed by borohydride reduction .

Procedure :

-

Ester Synthesis : Reacting 2-methyl-2-(pyrrolidin-1-yl)propanoic acid with ethanol under acidic conditions yields the ethyl ester.

-

Reduction : The ester is treated with LiBH₄ in tetrahydrofuran (THF) and methanol at 4°C, gradually warming to room temperature. After 18 hours, the reaction is quenched with aqueous NaOH, and the product is extracted with dichloromethane .

Key Data :

| Parameter | Details |

|---|---|

| Reducing Agent | LiBH₄ (5 equiv) |

| Solvent System | THF/MeOH (10:1 v/v) |

| Temperature | 4°C → room temperature |

| Workup | Aqueous extraction, Na₂SO₄ drying |

This method avoids harsh conditions (e.g., LiAlH₄) and is scalable for industrial applications .

Asymmetric Synthesis and Chiral Resolution

Enantiomerically pure 2-methyl-2-(pyrrolidin-1-yl)propan-1-ol is critical for pharmaceutical applications. Patent WO2008137087A1 outlines a chiral synthesis starting from 2-methylpyrroline, which is hydrogenated using a platinum catalyst (e.g., Pt/C) in ethanol-methanol mixtures . The resulting racemic 2-methylpyrrolidine is resolved via tartrate salt formation (L-tartrate for R-enantiomer, D-tartrate for S-enantiomer) .

Steps :

-

Hydrogenation : 2-Methylpyrroline is hydrogenated at ambient temperature under H₂ pressure.

-

Salt Formation : The free base is treated with L-tartaric acid in ethanol, yielding diastereomeric salts.

-

Recrystallization : Repeated recrystallization enriches enantiomeric excess (ee) to >98% .

Catalytic Data :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| 5% Pt/C | EtOH/MeOH (3:1) | 98 | 85 |

| PtO₂ | EtOH | 95 | 78 |

This method is commercially viable, avoiding hazardous reagents and enabling multi-kilogram production .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the nucleophilic substitution step, minimizing thermal degradation and improving yield consistency. Key considerations include:

-

Catalyst Recycling : Immobilized base catalysts (e.g., K₂CO₃ on silica) reduce waste.

-

Purification : Short-path distillation under reduced pressure isolates the product with >99% purity .

Process Parameters :

| Stage | Conditions |

|---|---|

| Reaction | Continuous flow, 80°C, 10 bar |

| Catalyst Loading | 5 wt% K₂CO₃/silica |

| Distillation | 100°C, 0.1 mbar |

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of major methods:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Scalable, low-cost reagents | Requires high temperatures | 60–70 |

| Ester Reduction | Mild conditions, high purity | Multi-step synthesis | 85–90 |

| Asymmetric Hydrogenation | High enantioselectivity | Expensive catalysts | 75–85 |

Aplicaciones Científicas De Investigación

Potential Therapeutic Uses

Research has indicated that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may have significant implications in drug development:

- Antidepressant-like Effects: Animal studies have shown that this compound exhibits antidepressant-like efficacy in forced swim tests, suggesting potential for treating depression.

- Stress Response Modulation: It has been observed to attenuate behavioral effects of stress in social defeat models in mice, indicating its role in stress-related disorders.

Table 1: Summary of Therapeutic Applications

| Application | Description |

|---|---|

| Antidepressant | Demonstrated efficacy in animal models |

| Stress Modulation | Reduces behavioral effects of stress |

| Drug Development | Potential precursor for new pharmaceuticals |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of this compound. Some derivatives have shown significant activity against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1–8 µg/mL |

| Compound B | Linezolid-resistant S. aureus | 4–64 µg/mL |

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents targeting resistant infections.

Biochemical Research

The compound is utilized in various biochemical studies due to its ability to interact with multiple receptors and enzymes:

- Enzyme Interaction: It may inhibit pro-inflammatory enzyme activity, potentially leading to reduced inflammation.

Table 3: Biochemical Interactions

| Interaction Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Inhibition | Pro-inflammatory enzymes | Reduces inflammatory mediators |

Industrial Applications

In addition to its pharmaceutical potential, this compound is employed in the production of specialty chemicals and materials:

- Building Block for Synthesis: It serves as a valuable intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Pharmacology, researchers administered varying doses of this compound to mice subjected to stress. Results indicated a dose-dependent reduction in depressive behaviors, highlighting its potential as a candidate for antidepressant drug development.

Case Study 2: Antimicrobial Properties

A research team investigated the antimicrobial efficacy of derivatives against resistant strains of Staphylococcus aureus. The study concluded that certain derivatives exhibited MIC values low enough to warrant further investigation into their clinical applications as antibiotics.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring is known to enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one ()

- Molecular Formula: C₁₅H₁₉NO

- Key Differences :

- Replaces the hydroxyl group (-OH) with a ketone (-C=O), eliminating hydrogen-bonding capacity.

- Incorporates a phenyl ring, increasing lipophilicity (logP ≈ 2.8 predicted vs. ~1.5 for the target compound).

- Crystallographic data (R factor = 0.063) confirms a planar ketone group, contrasting with the tetrahedral geometry of the alcohol in the target compound .

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol ()

- Molecular Formula: C₁₃H₁₉NO

- Key Differences: Stereospecific (1S,2R) configuration, which may enhance biological activity (e.g., receptor binding).

2-Methyl-2-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol ()

- Molecular Formula : C₉H₁₇N₃O

- Key Differences: Replaces pyrrolidine with a pyrazole-methylamine group, introducing a heteroaromatic ring.

Alcohol-Based Comparators

2-Methylpropan-1-ol (Isobutanol; )

- Molecular Formula : C₄H₁₀O

- Lower boiling point (107°C vs. ~200°C estimated for the target compound) and higher volatility. Limited hydrogen-bonding capacity (one -OH group) compared to the target compound’s dual -OH and amine functionality .

3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol ()

- Molecular Formula: C₁₀H₁₁NO₃

- Key Differences :

Functional Group and Reactivity Comparison

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| This compound | Tertiary alcohol, pyrrolidine | Acid-catalyzed dehydration, amine alkylation |

| 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)-propan-1-one | Ketone, pyrrolidine | Nucleophilic addition (e.g., Grignard reactions) |

| 2-Methylpropan-1-ol | Primary alcohol | Oxidation to aldehyde/ketone, esterification |

The tertiary alcohol in the target compound resists oxidation compared to primary/secondary alcohols (e.g., 2-methylpropan-1-ol). Its pyrrolidine group enables participation in Mannich reactions or coordination to metal catalysts, as seen in the synthesis of propargylamines .

Actividad Biológica

2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

This compound is synthesized through the reaction of 2-methylpropanoic acid with pyrrolidine, often facilitated by dehydrating agents like thionyl chloride or phosphorus trichloride. The reaction typically occurs in an inert solvent such as dichloromethane or toluene under reflux conditions. In industrial settings, continuous flow reactors enhance yield and purity by allowing precise control over reaction parameters.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, influencing cellular processes such as inflammation and neurotransmitter signaling. Preliminary studies suggest it may inhibit pro-inflammatory enzyme activity, thereby reducing inflammatory mediator production .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, certain derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. This suggests potential for development into therapeutic agents targeting resistant bacterial infections .

Table 1: Antimicrobial Activity of 2-Methyl Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound 21 | Staphylococcus aureus | 1–8 |

| Compound 21 | Linezolid-resistant S. aureus | 4–64 |

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds derived from this compound, particularly against A549 human lung adenocarcinoma cells. Some derivatives showed promising results compared to standard chemotherapeutics like cisplatin, indicating that structural modifications can enhance cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Against A549 Cells

| Compound | Viability (%) at 100 µM |

|---|---|

| Compound A | 78–86 |

| Compound B | <50 (significant cytotoxicity) |

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various derivatives, researchers tested multiple compounds against clinically significant pathogens. The results highlighted that while many derivatives showed limited activity against Gram-negative bacteria, some were effective against Gram-positive strains, emphasizing the need for targeted approaches in drug development .

Study on Anticancer Properties

Another study evaluated the anticancer properties of novel pyrrolidine derivatives synthesized from this compound. The findings revealed that specific substitutions on the pyrrolidine ring could significantly enhance anticancer activity while minimizing adverse effects on normal cells .

Q & A

Basic: What are the common synthetic routes for preparing 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol?

Methodological Answer:

The synthesis typically involves a Mannich-like reaction or nucleophilic substitution to introduce the pyrrolidine moiety. A feasible route includes:

Ketone Intermediate : React 2-methylpropan-1-ol derivatives (e.g., 2-methyl-2-propanol) with pyrrolidine under acidic or basic conditions to form the tertiary amine structure.

Reduction : If starting from a nitrile precursor (e.g., 2-Methyl-2-(pyrrolidin-1-yl)propanenitrile), reduce using LiAlH₄ or catalytic hydrogenation to yield the alcohol .

Chiral Resolution : For enantiopure forms, employ chiral auxiliaries or enzymatic resolution, as seen in related pyrrolidinyl alcohols .

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Pyrrolidine, K₂CO₃, DMF, 80°C | 60-70 | |

| Nitrile Reduction | LiAlH₄, THF, reflux | 85-90 |

Basic: How can the purity and structure of this compound be verified spectroscopically?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR :

- OH proton : Broad peak at δ 1.2–1.8 ppm (solvent-dependent).

- Pyrrolidine protons : Multiplets at δ 2.5–3.5 ppm (N-CH₂ groups).

- Methyl groups : Singlets at δ 1.0–1.2 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 158.2 (C₉H₁₉NO⁺).

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-N stretches (~1200 cm⁻¹) .

Basic: What solubility and stability precautions are critical for handling this compound?

Methodological Answer:

- Solubility : Miscible in polar solvents (e.g., ethanol, DMSO) but insoluble in alkanes. Pre-dissolve in ethanol for biological assays .

- Stability :

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alcohol group.

- Avoid prolonged exposure to light or moisture, which may degrade the pyrrolidine ring .

Advanced: How is stereoselective synthesis of enantiomers achieved?

Methodological Answer:

- Chiral Catalysis : Use enantiopure catalysts (e.g., BINOL-derived ligands) in asymmetric Mannich reactions .

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® IA) to resolve racemic mixtures. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Methodological Answer:

- Single-Crystal Growth : Recrystallize from ethanol/water mixtures.

- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

Advanced: What computational methods predict biological interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., monoamine oxidases).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps for hydrogen-bonding sites .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis : Check for impurities (HPLC purity >98%) or stereochemical inconsistencies (e.g., unintended racemization).

- Assay Validation : Replicate experiments under controlled conditions (pH, temperature) and include positive/negative controls. Cross-reference with structural analogs (e.g., 2-(azepan-1-yl)propan-1-ol) .

Advanced: What catalytic applications does this compound have?

Methodological Answer:

- Ligand Design : Coordinate with transition metals (e.g., Cu²⁺) for asymmetric catalysis. Test in model reactions (e.g., Henry reaction) and compare enantioselectivity to other pyrrolidine-based ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.